![molecular formula C16H14N4O2S B2611040 (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide CAS No. 391896-35-8](/img/structure/B2611040.png)
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives have been extensively studied for their anticancer properties. The presence of the indole moiety, which is prevalent in many natural products with biological activity, combined with a thiophene ring, could potentially interact with various biological targets. This compound could be designed to inhibit kinase enzymes, which are often overexpressed in cancer cells .
Organic Electronics: Semiconductors
The thiophene ring is a common structure in organic semiconductors due to its conjugated system and ability to facilitate electron transport. This compound could be used in the development of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to the advancement of flexible and wearable electronic devices .
Agriculture: Plant Growth Regulators
Indole derivatives, such as indole-3-acetic acid (IAA), play a crucial role as plant hormones. The structural similarity suggests that this compound could be synthesized to mimic or inhibit the action of natural plant growth regulators, potentially leading to applications in agriculture to control plant growth and development .
Material Science: Corrosion Inhibitors
Thiophene compounds are known to act as corrosion inhibitors, particularly in the protection of metals and alloys. This compound could be applied in coatings or additives to prevent corrosion, thereby extending the life of materials used in construction and manufacturing industries .
Photovoltaic Materials: Organic Solar Cells
The compound’s structure, which includes a thiophene ring, indicates potential use in organic solar cells as part of the active layer. It could function as a donor material, where its ability to absorb light and transfer electrons could be harnessed to improve the efficiency of solar cells .
Neuropharmacology: Sodium Channel Blockers
Given the structural features that resemble local anesthetics like articaine, which contains a thiophene ring, this compound could be explored as a voltage-gated sodium channel blocker. This application could lead to the development of new anesthetics or treatments for conditions associated with dysfunctional sodium channels .
Biochemistry: Enzyme Inhibition
The indole moiety is a key feature in molecules that interact with enzymes. This compound could be investigated for its potential to act as an enzyme inhibitor, which could have implications in the treatment of diseases where enzyme regulation is a therapeutic strategy .
Nanotechnology: Sensing Materials
The unique structure of this compound, particularly the presence of both indole and thiophene rings, could be utilized in the development of sensing materials. These materials could be used in nanotechnology for the detection of environmental pollutants or biological markers .
Safety and Hazards
properties
IUPAC Name |
N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(10-18-16(22)14-6-3-7-23-14)20-19-9-11-8-17-13-5-2-1-4-12(11)13/h1-9,17H,10H2,(H,18,22)(H,20,21)/b19-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAMGLPNJVZGQE-DJKKODMXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330579 | |
Record name | N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779475 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide | |
CAS RN |
391896-35-8 | |
Record name | N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601330579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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